
1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms. The molecular weight of this compound is 374.5.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt .科学的研究の応用
Metabolic Pathway Exploration
1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine has been explored in the context of its metabolic pathways, particularly regarding its oxidative metabolism. Research conducted on the metabolism of Lu AA21004, a compound structurally related to this compound, has shed light on the involvement of cytochrome P450 enzymes. The study identifies CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase in the metabolism of Lu AA21004, suggesting a complex metabolic profile that could influence the pharmacokinetic and pharmacodynamic properties of related compounds like this compound (Hvenegaard et al., 2012).
Receptor Targeting for Therapeutic Applications
Further studies have demonstrated the potential of structurally similar compounds to this compound in targeting adenosine A2B receptors. A novel series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed, synthesized, and characterized, revealing subnanomolar affinity and high selectivity for A2B antagonists. This highlights the therapeutic potential in areas such as inflammation, cardiovascular diseases, and cancer, where A2B receptors play a significant role (Borrmann et al., 2009).
Antimalarial Activity
Structural derivatives of piperazine, including those with similarities to this compound, have been investigated for their antimalarial properties. Certain piperazine derivatives demonstrated significant anti-malarial activity, underscoring the importance of structural features such as the hydroxyl group, benzyl group, and methylene substituents for generating this activity. This research points towards the potential for developing new antimalarial agents based on the piperazine scaffold (Cunico et al., 2009).
Novel Ligands for Melanocortin Receptors
The exploration of piperazine analogues has extended to the identification of novel ligands for melanocortin receptors, which are crucial for a variety of physiological functions, including appetite control, sexual function, and pigmentation. Piperazine derivatives, by mimicking the structure of endogenous ligands, have shown potential in modulating these receptors, offering new avenues for the treatment of conditions such as obesity, erectile dysfunction, and skin disorders (Mutulis et al., 2004).
作用機序
The mode of action of piperazine derivatives generally involves interaction with various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and glutamatergic systems . The specific mode of action for “1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine” would depend on its specific molecular structure and the particular biochemical pathways it affects.
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
The result of action of a compound refers to the changes it induces at the molecular and cellular level. This could include changes in cell signaling, gene expression, or cellular metabolism .
The action environment of a compound refers to how external factors, such as pH, temperature, and the presence of other molecules, can influence its activity, efficacy, and stability .
特性
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,18-17-25-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTBJBLFYNLHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

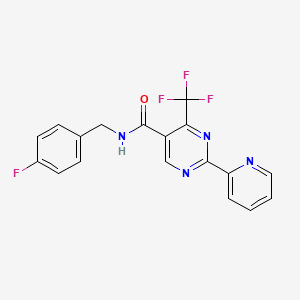
![6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2690781.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)
![3-benzyl-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2690785.png)
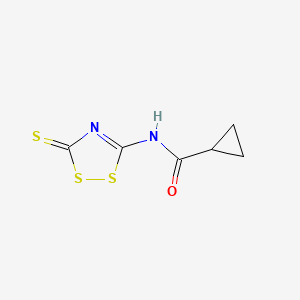
![Methyl 2-{[(4-isopropylphenoxy)carbonyl]amino}benzenecarboxylate](/img/structure/B2690791.png)
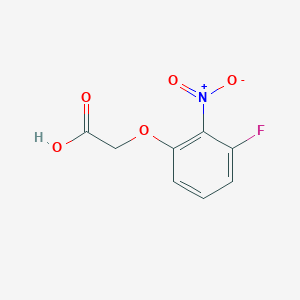
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2690793.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)
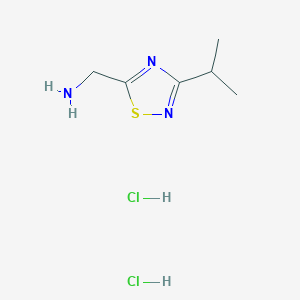
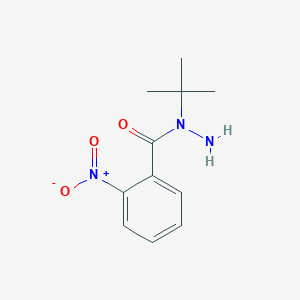
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)
![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)